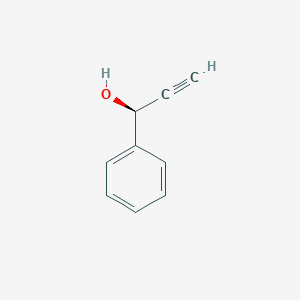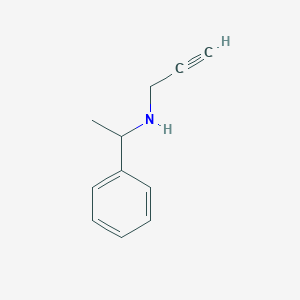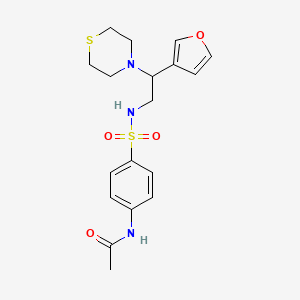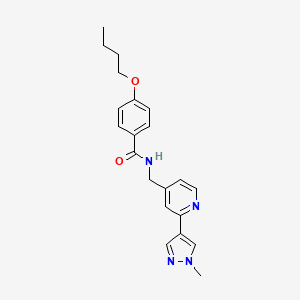
(S)-1-Phenyl-2-propyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Phenyl-2-propyn-1-ol is an organic compound characterized by a phenyl group attached to a propynyl alcohol structure. This compound is notable for its chirality, with the (S)-enantiomer being of particular interest in various chemical and pharmaceutical applications. The presence of both an alkyne and an alcohol functional group makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-1-Phenyl-2-propyn-1-ol can be synthesized through several methods. One common approach involves the enantioselective reduction of propargylic ketones using chiral catalysts. For instance, the reduction of 1-phenyl-2-propyn-1-one with a chiral catalyst such as a chiral oxazaborolidine can yield the desired (S)-enantiomer with high enantiomeric excess.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced chiral catalysts and controlled reaction conditions to ensure the selective formation of the (S)-enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-Phenyl-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is common for reducing the alkyne group.
Substitution: Tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a better leaving group for subsequent substitution reactions.
Major Products:
Oxidation: Phenylpropiolic acid or phenylacetylene.
Reduction: (S)-1-Phenyl-2-propen-1-ol or (S)-1-Phenylpropane-1-ol.
Substitution: Various substituted phenylpropynes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-Phenyl-2-propyn-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates.
Medicine: It is investigated for its potential use in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Wirkmechanismus
The mechanism of action of (S)-1-Phenyl-2-propyn-1-ol involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, the compound can act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The presence of the alkyne group allows for potential interactions with metal catalysts, facilitating various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
®-1-Phenyl-2-propyn-1-ol: The enantiomer of (S)-1-Phenyl-2-propyn-1-ol, with similar chemical properties but different biological activities.
1-Phenyl-2-propyn-1-one: A ketone analog that lacks the hydroxyl group, making it less versatile in certain reactions.
1-Phenyl-1-propyne: A simpler alkyne without the hydroxyl group, used in different synthetic applications.
Uniqueness: this compound is unique due to its chiral nature and the presence of both an alkyne and an alcohol functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
IUPAC Name |
(1S)-1-phenylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGLAZDLBZDVBL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64599-56-0 |
Source


|
| Record name | (S)-1-Phenyl-2-propyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2474658.png)
![1,3,6-trimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474659.png)


![(4-chlorophenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2474664.png)
![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2474666.png)


![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/new.no-structure.jpg)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2474676.png)
![N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2474677.png)


